Moxifloxacin

Description

This compound is a synthetic fluoroquinolone antibiotic agent. Bayer AG developed the drug (initially called BAY 12-8039) and it is marketed worldwide (as the hydrochloride) under the brand name Avelox (in some countries also Avalox) for oral treatment.

This compound is a Fluoroquinolone Antibacterial.

This compound is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. This compound has been linked to mild ALT elevations during therapy and to rare instances of idiosyncratic acute liver injury with symptoms and jaundice.

This compound has been reported in Aspergillus austroafricanus with data available.

This compound is a fluoroquinolone antibiotic with antibacterial activity. This compound binds to and inhibits the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, resulting in inhibition of DNA replication and repair and cell death in sensitive bacterial species.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 7 approved and 82 investigational indications. This drug has a black box warning from the FDA.

A fluoroquinolone that acts as an inhibitor of DNA TOPOISOMERASE II and is used as a broad-spectrum antibacterial agent.

See also: Ciprofloxacin (related); Ofloxacin (related); Norfloxacin (related) ... View More ...

Properties

IUPAC Name |

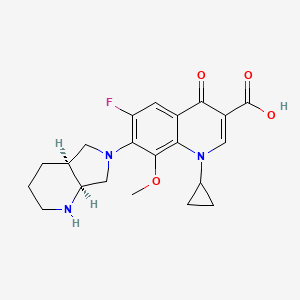

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABPRXSRWADJSP-MEDUHNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048491 | |

| Record name | Moxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moxifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.68e-01 g/L | |

| Record name | Moxifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

151096-09-2, 354812-41-2 | |

| Record name | Moxifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151096-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxifloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151096092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U188XYD42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moxifloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Moxifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238-242 °C, 208-209 °C (decomposes), 238 - 242 °C | |

| Record name | Moxifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxifloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Moxifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Moxifloxacin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its primary mechanism of action involves the dual inhibition of two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits in most Gram-positives). By stabilizing the covalent complex between these enzymes and bacterial DNA, this compound induces double-strand DNA breaks, ultimately leading to the cessation of DNA replication and transcription and subsequent cell death. This guide provides an in-depth technical overview of the molecular interactions, quantitative inhibitory activity, and cellular consequences of this compound's action in Gram-positive pathogens. Detailed experimental protocols for assessing enzyme inhibition and a summary of the downstream SOS response are also presented.

Introduction

The rise of antibiotic resistance in Gram-positive bacteria, such as Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Streptococcus pyogenes, necessitates a thorough understanding of the mechanisms of action of effective antimicrobial agents. This compound distinguishes itself from earlier fluoroquinolones through its enhanced activity against these pathogens, which is attributed to its balanced, potent inhibition of both DNA gyrase and topoisomerase IV.[1][2] This dual-targeting capability is crucial for its efficacy and may contribute to a lower propensity for the development of resistance.[3][4] This document serves as a comprehensive resource for professionals engaged in antimicrobial research and development, offering detailed insights into the molecular basis of this compound's activity.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound functions by inhibiting DNA gyrase and topoisomerase IV, enzymes vital for managing DNA topology during replication, transcription, and repair.[5][6] In Gram-positive bacteria, topoisomerase IV is often the primary target, responsible for decatenating interlinked daughter chromosomes following DNA replication.[1][7] DNA gyrase, on the other hand, is the primary enzyme responsible for introducing negative supercoils into the DNA, a process essential for the initiation of replication and transcription.[8]

This compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[6] This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[6] These breaks trigger a cascade of cellular responses, including the SOS response, and ultimately result in bacterial cell death.[9][10]

Below is a diagram illustrating the core mechanism of this compound's action on its primary targets.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of and Resistance to this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Activation of the SOS response increases the frequency of small colony variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complete and SOS-Mediated Response of Staphylococcus aureus to the Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

Moxifloxacin's Dual Assault on Bacterial DNA Replication: A Technical Guide to the Inhibition of DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underpinning the antibacterial activity of moxifloxacin, a fourth-generation fluoroquinolone. It focuses on its potent inhibitory action against two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This document provides a comprehensive overview of the drug-target interactions, quantitative inhibitory data, detailed experimental protocols for assessing enzymatic inhibition, and a visual representation of the key pathways and processes.

Core Mechanism of Action: Trapping the Cleavable Complex

This compound, like other fluoroquinolones, exerts its bactericidal effect by interrupting the DNA replication process.[1] Its primary targets are DNA gyrase and topoisomerase IV, enzymes crucial for managing DNA topology during replication, transcription, and repair.[2] These enzymes function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[1]

This compound binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[1] This "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks.[1] The presence of these breaks triggers a cascade of events, including the induction of the SOS response and ultimately, cell death.

A key feature of this compound is its dual-targeting capability. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is more susceptible.[3] However, this compound often exhibits a more balanced activity against both enzymes compared to older fluoroquinolones.[4][5] This dual action is significant as it can reduce the likelihood of resistance emerging from a single-point mutation in one of the target enzymes.[3]

The interaction between this compound and its targets is mediated by a magnesium ion-water bridge, which facilitates the binding of the drug to specific amino acid residues within the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[6][7]

Quantitative Inhibition Data

The potency of this compound against DNA gyrase and topoisomerase IV has been quantified through various in vitro assays, primarily by determining the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of this compound against DNA Gyrase and Topoisomerase IV

| Bacterial Species | Enzyme | IC50 (µM) | Reference |

| Escherichia coli | DNA Gyrase | 1.6 | [1] |

| Escherichia coli | Topoisomerase IV | 20 | [1] |

| Streptococcus pneumoniae | DNA Gyrase | 10 | [1] |

| Streptococcus pneumoniae | Topoisomerase IV | 2.5 | [1] |

| Staphylococcus aureus | DNA Gyrase | 27.5 | [8] |

| Staphylococcus aureus | Topoisomerase IV | 1.0 | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Species | Strain Type | MIC (mg/L) | Reference |

| Streptococcus pneumoniae | Fluoroquinolone-susceptible | ≤ 0.25 | [2] |

| Streptococcus pneumoniae | ParC mutant | 0.25 | [2] |

| Streptococcus pneumoniae | GyrA and ParC double mutant | 2.0 | [2] |

| Staphylococcus aureus | Wild-type | - | [9] |

| Staphylococcus aureus | gyrA mutant | - | [9] |

| Staphylococcus aureus | Topoisomerase IV mutant | - | [9] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the inhibitory activity of this compound against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Enzyme: Purified DNA gyrase (e.g., from E. coli or S. aureus)

-

DNA Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)

-

Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Stop Solution/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.

-

Agarose Gel: 1% (w/v) agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

-

Ethidium Bromide Staining Solution: 1 µg/mL in water.

Procedure:

-

On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of this compound (or solvent control) to the respective tubes.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1 unit, which is the amount of enzyme required to fully supercoil 0.5 µg of relaxed DNA in 30 minutes at 37°C).

-

Incubate the reactions at 37°C for 30-60 minutes.[10]

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye fronts have migrated an adequate distance.

-

Stain the gel with ethidium bromide solution for 15-30 minutes.

-

Destain the gel in water for 10-20 minutes.

-

Visualize the DNA bands under UV light and quantify the amount of supercoiled and relaxed DNA to determine the IC50 value.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Enzyme: Purified topoisomerase IV (e.g., from E. coli or S. aureus)

-

DNA Substrate: Kinetoplast DNA (kDNA) (200 ng/µL)

-

Assay Buffer (5x): 200 mM HEPES-KOH (pH 7.6), 625 mM NaCl, 2.5 M Potassium Glutamate, 50 mM Mg(OAc)₂, and 5 mM ATP.[2][11]

-

Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 1 mM EDTA, 150 mM Potassium Glutamate, and 40% glycerol.[2]

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Stop Solution/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.

-

Agarose Gel: 1% (w/v) agarose in TAE buffer.

-

Ethidium Bromide Staining Solution: 1 µg/mL in water.

Procedure:

-

On ice, prepare a reaction mixture containing the 5x assay buffer, kDNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of this compound (or solvent control) to the respective tubes.

-

Initiate the reaction by adding a pre-determined amount of topoisomerase IV.

-

Incubate the reactions at 37°C for 30 minutes.[12]

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.[1]

-

Stain and visualize the gel as described for the supercoiling assay.

-

The inhibition is determined by the reduction in the amount of decatenated minicircles.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Mechanism of this compound's bactericidal action.

Caption: Experimental workflow for inhibition assays.

References

- 1. inspiralis.com [inspiralis.com]

- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. inspiralis.com [inspiralis.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. ebiohippo.com [ebiohippo.com]

- 9. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

- 10. profoldin.com [profoldin.com]

- 11. Topoisomerase IV Assay Buffer - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 12. inspiralis.com [inspiralis.com]

In Vitro Spectrum of Activity of Moxifloxacin Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of moxifloxacin against a broad spectrum of anaerobic bacteria. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data on minimum inhibitory concentrations (MICs), standardized experimental protocols, and a visual representation of the susceptibility testing workflow.

Introduction

This compound, an 8-methoxyquinolone, has demonstrated a broad spectrum of activity against both aerobic and anaerobic bacteria.[1] Its utility in treating mixed infections, particularly those involving anaerobic pathogens, has been a subject of ongoing research. This guide synthesizes in vitro susceptibility data to provide a clear understanding of this compound's potency against clinically relevant anaerobic isolates. The interpretation of this data is crucial, especially in light of evolving resistance patterns and differing susceptibility breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]

In Vitro Susceptibility Data

The in vitro activity of this compound against a wide array of anaerobic bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, have been compiled from various studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Gram-Negative Anaerobic Bacilli

The Bacteroides fragilis group represents a significant component of anaerobic infections. While this compound has historically shown good activity, recent studies indicate an increasing trend in resistance.[2][4]

| Bacterial Species | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |

| Bacteroides fragilis | 110 | Not Specified | Not Specified | 8 | [1] |

| Bacteroides fragilis group | 363 | Not Specified | Not Specified | Not Specified | [5] |

| Bacteroides spp. | 27 | Not Specified | 1 | >16 | [2] |

| Bacteroides thetaiotaomicron | 90 | Not Specified | Not Specified | Not Specified | [1][6] |

| Other Bacteroides spp. | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| Prevotella spp. | Not Specified | ≤1 | Not Specified | Not Specified | [7] |

| Porphyromonas spp. | Not Specified | ≤1 | Not Specified | Not Specified | [7] |

| Fusobacterium spp. | Not Specified | ≤1 | Not Specified | Not Specified | [7] |

Gram-Positive Anaerobic Bacteria

This compound generally exhibits potent activity against many Gram-positive anaerobic bacteria, including Clostridium species and anaerobic cocci.[7] However, resistance has been observed, particularly in certain Clostridium species.[1][6]

| Bacterial Species | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |

| Clostridium difficile | 50 | Not Specified | 4 | 4 | [8] |

| Clostridium difficile | 72 | Not Specified | 1 | ≥32 | [9] |

| Clostridium perfringens | Not Specified | ≤2 (most isolates) | Not Specified | Not Specified | [10] |

| Clostridium ramosum | Not Specified | ≤2 (all isolates) | Not Specified | Not Specified | [10] |

| Clostridium innocuum | Not Specified | ≤2 (96% of isolates) | Not Specified | Not Specified | [10] |

| Clostridium clostridioforme | Not Specified | Generally resistant | Not Specified | Not Specified | [10] |

| Clostridium symbiosum | Not Specified | Generally resistant | Not Specified | Not Specified | [10] |

| Gram-Positive Anaerobic Cocci | Not Specified | ≤1 | Not Specified | Not Specified | [7] |

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to this compound is predominantly performed using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M11-A6.[6][10][11]

Reference Agar Dilution Method (CLSI M11-A6)

This method is considered the reference standard for susceptibility testing of anaerobic bacteria.[11]

-

Media Preparation : Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium.[10] A series of agar plates containing doubling dilutions of this compound are prepared.

-

Inoculum Preparation : A suspension of the anaerobic isolate is prepared in a suitable broth, such as Brucella broth, to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot on the agar plate.

-

Inoculation : The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a multipoint replicator. A growth control plate (without antibiotic) is also inoculated.

-

Incubation : The inoculated plates are incubated in an anaerobic atmosphere (typically 80-90% N2, 5-10% H2, and 5-10% CO2) at 35-37°C for 42-48 hours.

-

Endpoint Determination : The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth control.

Quality Control

For quality control, reference strains with known MIC values are tested concurrently. These include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.[12]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the in vitro susceptibility of anaerobic bacteria to this compound using the agar dilution method.

Caption: Workflow for this compound Anaerobic Susceptibility Testing.

Mechanisms of Action and Resistance

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Resistance to this compound in anaerobic bacteria can arise through several mechanisms:

-

Target Site Mutations : Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms of resistance.[13][14]

-

Efflux Pumps : Active efflux systems can pump the drug out of the bacterial cell, reducing its intracellular concentration and thereby its effectiveness.[15]

-

Plasmid-Mediated Resistance : The acquisition of resistance genes on mobile genetic elements can also contribute to reduced susceptibility.

Conclusion

This compound continues to be an important antimicrobial agent with significant in vitro activity against a wide range of anaerobic bacteria. However, the emergence of resistance, particularly among Bacteroides species, underscores the importance of ongoing surveillance and susceptibility testing to guide appropriate clinical use.[2] The standardized methodologies outlined in this guide are essential for generating reliable and comparable data to inform therapeutic decisions and future drug development efforts. The discrepancies in breakpoints between CLSI and EUCAST also highlight the need for a harmonized approach to interpreting in vitro susceptibility results.[3]

References

- 1. In Vitro Activity of this compound against 923 Anaerobes Isolated from Human Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Different breakpoints interpretation yielded distinct resistance rates to this compound of clinically significant anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro activity of this compound against 923 anaerobes isolated from human intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antianaerobic activity of this compound compared with that of ofloxacin, ciprofloxacin, clindamycin, metronidazole and beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility of Brazilian Clostridium difficile strains determined by agar dilution and disk diffusion | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 9. Resistance to this compound in Toxigenic Clostridium difficile Isolates Is Associated with Mutations in gyrA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. In Vitro Activities of this compound against 900 Aerobic and Anaerobic Surgical Isolates from Patients with Intra-Abdominal and Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]

- 14. Frequencies and mechanisms of resistance to this compound in nosocomial isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multidrug Efflux Systems in Microaerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Moxifloxacin's Activity Against Atypical Pathogens: A Technical Guide Focused on Mycoplasma Species

1.0 Executive Summary

Moxifloxacin, a fourth-generation fluoroquinolone, demonstrates potent bactericidal activity against atypical pathogens, particularly species of the Mycoplasma genus, which lack a cell wall and are intrinsically resistant to many common antibiotics. This document provides a comprehensive technical overview of this compound's efficacy, mechanism of action, and the methodologies used to evaluate its activity. It consolidates in vitro susceptibility data, clinical efficacy rates, and the molecular basis of resistance. Key data are presented in structured tables for comparative analysis. Furthermore, this guide details the experimental protocols for susceptibility testing and illustrates critical biological and procedural pathways using Graphviz diagrams, tailored for researchers and drug development professionals. The evidence underscores this compound's critical role in treating Mycoplasma infections, especially those caused by macrolide-resistant strains, while also highlighting the emerging challenge of fluoroquinolone resistance.

2.0 Introduction

Atypical pathogens, including Mycoplasma pneumoniae, Mycoplasma genitalium, and Mycoplasma hominis, are significant causes of respiratory and urogenital tract infections. Their lack of a peptidoglycan cell wall renders them resistant to beta-lactam antibiotics. Fluoroquinolones are a cornerstone of therapy against these organisms due to their unique mechanism of action and excellent tissue penetration[1]. This compound is distinguished within this class by its enhanced activity against Gram-positive and atypical bacteria[1][2]. This guide explores the core scientific principles and data defining this compound's potent anti-mycoplasmal properties.

3.0 Mechanism of Action

This compound's bactericidal effect is achieved by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[3][4][5].

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is vital for the separation (decatenation) of interlinked daughter chromosomes following DNA replication, enabling proper cell division.

By binding to and stabilizing the enzyme-DNA complex, this compound blocks the re-ligation of cleaved DNA strands[5]. This leads to an accumulation of double-strand breaks, which halts DNA replication and repair, ultimately triggering bacterial cell death[5][6]. This mechanism is distinct from that of macrolides and tetracyclines, making this compound a valuable option for infections resistant to these classes[1].

4.0 In Vitro Activity of this compound against Mycoplasma Species

Extensive in vitro studies have established the high potency of this compound against various Mycoplasma species. Its activity, measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is often superior to that of other fluoroquinolones like ciprofloxacin and levofloxacin.

Table 1: In Vitro Activity of this compound and Comparators against Mycoplasma pneumoniae

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| This compound | 0.15 | 0.3 | 0.15 | 0.3 | [2][7][8] |

| Sparfloxacin | 0.3 | 1.25 | 0.6 | 2.5 | [2] |

| Levofloxacin | 1.25 | 2.5 | 2.5 | 5.0 | [2] |

| Ciprofloxacin | 5.0 | 5.0 | 5.0 | 5.0 | [2] |

Data derived from a study of 105 isolates of M. pneumoniae.[2]

Table 2: In Vitro Activity of this compound against Urogenital Mycoplasma Species

| Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

|---|---|---|---|---|

| M. genitalium | 0.03 - 0.5 | N/A | 0.125 | [9][10][11] |

| M. hominis | N/A | N/A | ≤1.0 | [12] |

| Ureaplasma spp. | N/A | N/A | ≤1.0 |[12] |

5.0 Clinical Efficacy and Therapeutic Applications

The potent in vitro activity of this compound translates to high clinical efficacy in the treatment of infections caused by Mycoplasma.

-

Mycoplasma pneumoniae : As a cause of community-acquired pneumonia (CAP), M. pneumoniae infections respond well to this compound. Clinical studies demonstrate high success rates, often comparable or superior to combination therapies[13].

-

Mycoplasma genitalium : this compound is a crucial second-line agent for M. genitalium infections, particularly in cases of treatment failure with first-line macrolides like azithromycin[3][14]. However, a decline in its cure rate has been observed over the last decade, signaling the rise of resistance[14].

Table 3: Clinical Efficacy of this compound in Mycoplasma Infections

| Infection | Treatment Regimen | Efficacy/Cure Rate | Notes | Reference |

|---|---|---|---|---|

| M. pneumoniae (CAP) | 400 mg, once daily | 96% clinical success | Pooled data from four CAP studies. | [3] |

| M. pneumoniae (CAP) | 400 mg, once daily | 96.4% efficacy rate | Compared to 90.0% for azithromycin + ceftriaxone. | [13] |

| M. genitalium | Second-line therapy | 96% pooled microbial cure | Meta-analysis data. | [14] |

| M. genitalium | Second-line therapy | 89% pooled microbial cure | For studies with sample collection from 2010 onwards. |[14] |

6.0 Mechanisms of Resistance

Fluoroquinolone resistance in Mycoplasma is primarily mediated by specific mutations in the drug's target genes.

-

Target Site Mutations: The most common mechanism involves point mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes[15][16]. These mutations alter the amino acid sequence of DNA gyrase or topoisomerase IV, reducing the binding affinity of this compound to its target[17]. For instance, mutations in parC have been linked to initial resistance, while additional mutations in gyrA can confer higher levels of resistance[15][17][18].

-

Efflux Pumps: Active transport systems, such as ATP-binding cassette (ABC) transporters, may also contribute to resistance by actively pumping fluoroquinolones out of the bacterial cell, although this mechanism is considered secondary[16].

7.0 Experimental Protocols for Susceptibility Testing

The determination of MIC and MBC values is fundamental to assessing antimicrobial activity. The broth microdilution method is a standard protocol for Mycoplasma susceptibility testing.

Detailed Protocol: Broth Microdilution Assay

-

Preparation of Antimicrobial Agent:

-

Inoculum Preparation:

-

Inoculation and Incubation:

-

Add a standardized volume of the diluted Mycoplasma inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

-

Seal the plate and incubate at 37°C[9][10]. Incubation time varies by species (e.g., 2-5 days for M. pneumoniae, up to 4 weeks for M. genitalium[10]).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits a visible color change (due to pH alteration from metabolism) or visible growth compared to the control well.

-

-

MBC Determination:

-

To determine the MBC, take a small aliquot (e.g., 20 µL) from all wells showing no visible growth (i.e., at and above the MIC).

-

Plate these aliquots onto antibiotic-free agar or into fresh broth.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro Activities of this compound and Other Fluoroquinolones against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. In vitro activities of this compound and other fluoroquinolones against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Antimicrobial Susceptibilities of Mycoplasma genitalium Strains Examined by Broth Dilution and Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Activity of this compound against the urogenital mycoplasmas Ureaplasma spp., Mycoplasma hominis and Mycoplasma genitalium and Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Meta-analysis of the efficacy of this compound in treating Mycoplasma genitalium infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of fluoroquinolones resistance in Mycoplasma hominis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MOLECULAR BACKGROUND OF FLUOROQUINOLONE RESISTANCE IN PATHOGENIC HUMAN MYCOPLASMAS - Vaganova - Russian Journal of Infection and Immunity [iimmun.ru]

- 17. [PDF] Resistance Mechanism Against Fluoroquinolones in Mycoplasma hyopneumoniae Field Isolates | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Moxifloxacin's Post-Antibiotic Effect on Streptococcus pneumoniae: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the post-antibiotic effect (PAE) of moxifloxacin on Streptococcus pneumoniae, a key pathogen in respiratory tract infections. The document summarizes quantitative data on this compound's activity, details experimental protocols for PAE determination, and visualizes complex biological and experimental processes.

Introduction to this compound and the Post-Antibiotic Effect

This compound is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including many penicillin- and macrolide-resistant strains of Streptococcus pneumoniae.[1][2] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3] This dual-targeting mechanism contributes to its potent bactericidal activity and a reduced likelihood of resistance development compared to earlier fluoroquinolones.[1]

A crucial pharmacodynamic parameter of antimicrobial agents is the post-antibiotic effect (PAE), defined as the suppression of bacterial growth that persists after a brief exposure to an antibiotic. The PAE of this compound against S. pneumoniae is a significant factor in its clinical efficacy, allowing for less frequent dosing intervals. Studies have consistently demonstrated that this compound exhibits a concentration-dependent PAE against S. pneumoniae.[4][5]

Quantitative Assessment of this compound's In Vitro Activity against Streptococcus pneumoniae

The in vitro potency of this compound against S. pneumoniae has been extensively documented. The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies, highlighting its efficacy against both susceptible and resistant strains.

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Penicillin-Susceptible S. pneumoniae | 200 | 0.06 - 0.25 | - | 0.25 | [6] |

| Penicillin-Intermediate Resistant S. pneumoniae | 26 | 0.06 - 0.25 | - | 0.25 | [6] |

| Penicillin-Resistant S. pneumoniae | 88 | - | - | 0.25 | [1] |

| Macrolide-Resistant S. pneumoniae | 26 | - | - | 0.25 | [7] |

| Multi-drug Resistant S. pneumoniae | 31 | - | - | 0.25 | [7] |

| General S. pneumoniae Isolates | 900 | - | - | 0.12 | [8] |

| General S. pneumoniae Isolates | 100 | 0.064 - 1.5 | 0.012 | 0.012 | |

| Wild-type and Mutant S. pneumoniae | 6 | 0.008 - 3.6 | - | - | [6] |

While direct quantitative data for the PAE duration of this compound against S. pneumoniae is not consistently presented in a tabular format in the reviewed literature, studies confirm a significant and concentration-dependent effect. The PAE of this compound is noted to be similar to that of other fluoroquinolones, with the effect increasing as the concentration of the drug increases.[4][5]

Experimental Protocol: Determination of Post-Antibiotic Effect

The following is a detailed methodology for determining the in vitro PAE of this compound against Streptococcus pneumoniae, synthesized from established protocols.

3.1. Materials

-

Streptococcus pneumoniae isolates (logarithmic growth phase)

-

This compound hydrochloride powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 3-5% lysed horse blood

-

Tryptic Soy Agar (TSA) plates with 5% sheep blood

-

Phosphate-buffered saline (PBS), sterile

-

Centrifuge

-

Spectrophotometer

-

Incubator (37°C with 5% CO2)

-

Shaking water bath or incubator

-

Vortex mixer

-

Pipettes and sterile consumables

3.2. Procedure

-

Inoculum Preparation:

-

Culture S. pneumoniae isolates on TSA plates overnight at 37°C in a 5% CO2 atmosphere.

-

Inoculate colonies into pre-warmed CAMHB and incubate until the culture reaches the logarithmic growth phase (typically an optical density of 0.3-0.4 at 600 nm, corresponding to approximately 108 CFU/mL).

-

Adjust the bacterial suspension to a final concentration of approximately 106 CFU/mL in fresh, pre-warmed CAMHB.

-

-

Antibiotic Exposure:

-

Prepare stock solutions of this compound.

-

Add this compound to the bacterial suspensions at desired concentrations (e.g., 2x, 4x, 8x MIC).

-

Include a control culture without any antibiotic.

-

Incubate all cultures for a defined period (typically 1-2 hours) at 37°C with shaking.

-

-

Antibiotic Removal:

-

To remove the antibiotic, centrifuge the cultures at a speed sufficient to pellet the bacteria (e.g., 4000 x g for 10 minutes).

-

Discard the supernatant and wash the bacterial pellet twice with sterile PBS or pre-warmed antibiotic-free CAMHB to remove any residual drug.

-

Resuspend the final pellet in pre-warmed, antibiotic-free CAMHB to the original volume.

-

-

PAE Measurement:

-

Take samples for viable counts (colony-forming units, CFU/mL) immediately after antibiotic removal (T0) and at regular intervals (e.g., every 1-2 hours) thereafter from both the test and control cultures.

-

Perform serial dilutions of the samples in sterile PBS and plate onto TSA plates.

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 atmosphere.

-

Count the colonies to determine the CFU/mL at each time point.

-

3.3. Calculation of PAE

The PAE is calculated using the following formula:

PAE = T - C

Where:

-

T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.

-

C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL above its initial count.

Visualizations

Experimental Workflow for PAE Determination

Caption: Experimental workflow for determining the post-antibiotic effect (PAE).

Mechanism of Action of this compound

References

- 1. academic.oup.com [academic.oup.com]

- 2. Penicillin-resistant streptococcus pneumoniae: review of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of BAY 12-8039, a new fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bactericidal properties of this compound and post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Activities of this compound against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and this compound [jornaldepneumologia.com.br]

The Structural-Activity Relationship of 8-Methoxy Fluoroquinolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance necessitates the continued development of novel antimicrobial agents. Fluoroquinolones have long been a cornerstone of antibacterial therapy, and structural modifications to the core quinolone scaffold have yielded compounds with improved efficacy and safety profiles. Among these, the 8-methoxy substituted fluoroquinolones have demonstrated significant advantages, including enhanced activity against Gram-positive bacteria and a reduced potential for phototoxicity. This technical guide provides an in-depth analysis of the structural-activity relationships (SAR) of 8-methoxy fluoroquinolones, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Core Principles of 8-Methoxy Fluoroquinolone Activity

The bactericidal action of fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.[4][5][6]

The introduction of a methoxy group at the C-8 position of the fluoroquinolone nucleus has been shown to confer several beneficial properties:

-

Enhanced Antibacterial Potency: The 8-methoxy group often leads to increased activity, particularly against Gram-positive organisms and atypical pathogens.[7][8]

-

Dual-Targeting Properties: Some 8-methoxy fluoroquinolones exhibit a more balanced inhibitory activity against both DNA gyrase and topoisomerase IV. This dual-targeting mechanism is thought to lower the frequency of resistance development.[9][10]

-

Reduced Phototoxicity: Compared to halogen substitutions at the C-8 position, the methoxy group is associated with a significantly lower risk of phototoxic reactions.[11]

-

Lower Propensity for Resistance: The enhanced activity and dual-targeting nature of 8-methoxy fluoroquinolones can contribute to a reduced likelihood of selecting for resistant mutants.[9][12][13]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of prominent 8-methoxy fluoroquinolones against a range of clinically relevant bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity (MIC90, µg/mL) of 8-Methoxy Fluoroquinolones and Comparators Against Gram-Positive Bacteria

| Organism | Gatifloxacin | Moxifloxacin | Ciprofloxacin | Levofloxacin |

| Staphylococcus aureus (MSSA) | ≤1 | 0.094 | 2 | 1 |

| Staphylococcus aureus (MRSA) | 4 | 1 | >4 | >4 |

| Streptococcus pneumoniae | ≤1 | 0.25 | 2 | 1 |

| Enterococcus faecalis | ≤1 | 2 | 4 | 2 |

| Enterococcus faecium | 4 | 2 | >4 | >4 |

Data compiled from multiple sources.[7][8][14][15][16]

Table 2: In Vitro Activity (MIC90, µg/mL) of 8-Methoxy Fluoroquinolones and Comparators Against Gram-Negative Bacteria

| Organism | Gatifloxacin | This compound | Ciprofloxacin | Levofloxacin |

| Escherichia coli | 0.06-0.5 | 0.5 | 0.015 | 0.03 |

| Klebsiella pneumoniae | 0.5 | 0.5 | 0.125 | 0.25 |

| Pseudomonas aeruginosa | 4 | 2 | 0.25 | 1 |

| Haemophilus influenzae | 0.03-0.06 | ≤0.06 | ≤0.03 | ≤0.06 |

Data compiled from multiple sources.[7][14][15][16][17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a fluoroquinolone is a fundamental measure of its antibacterial potency. The following are standardized methods for its determination.[18][19][20][21][22]

1. Broth Microdilution Method

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum standardized to 0.5 McFarland turbidity, stock solution of the test fluoroquinolone.

-

Protocol:

-

Prepare serial two-fold dilutions of the fluoroquinolone in MHB in the wells of the microtiter plate.

-

Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

-

2. Agar Dilution Method

-

Materials: Mueller-Hinton Agar (MHA), sterile petri dishes, bacterial inoculum standardized to 0.5 McFarland turbidity, stock solution of the test fluoroquinolone.

-

Protocol:

-

Prepare a series of MHA plates containing serial two-fold dilutions of the fluoroquinolone.

-

Spot-inoculate the surface of each plate with the standardized bacterial suspension.

-

Include a control plate with no antibiotic.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth.

-

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibitory activity of fluoroquinolones against their target enzymes.[23][24][25]

1. DNA Supercoiling Inhibition Assay (DNA Gyrase)

-

Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Protocol:

-

Incubate relaxed plasmid DNA (e.g., pBR322) with purified DNA gyrase in the presence of various concentrations of the test fluoroquinolone and ATP.

-

Stop the reaction and deproteinize the samples.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC50 (the concentration required to inhibit 50% of the enzyme activity) can then be determined.

-

2. Decatenation Assay (Topoisomerase IV)

-

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

-

Protocol:

-

Incubate kDNA with purified topoisomerase IV in the presence of various concentrations of the test fluoroquinolone and ATP.

-

Stop the reaction and deproteinize the samples.

-

Analyze the DNA by agarose gel electrophoresis.

-

Inhibition of decatenation is observed as the persistence of the kDNA network at the origin of the gel, while in the control, decatenated minicircles migrate into the gel. The IC50 can be determined.

-

In Vitro Phototoxicity Assessment

The potential for a fluoroquinolone to cause phototoxicity can be evaluated using cell-based assays.[11][26][27][28][29]

1. 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

-

Principle: This assay assesses the cytotoxicity of a compound in the presence and absence of UV-A light using the Balb/c 3T3 fibroblast cell line.

-

Protocol:

-

Seed 3T3 cells in two 96-well plates.

-

After 24 hours, treat the cells with a range of concentrations of the test fluoroquinolone.

-

Irradiate one plate with UV-A light, while the other plate is kept in the dark.

-

After incubation, assess cell viability by measuring the uptake of the vital dye Neutral Red.

-

A significant difference in cytotoxicity between the irradiated and non-irradiated plates indicates a phototoxic potential.

-

Visualizing the Molecular Landscape

Signaling Pathway of 8-Methoxy Fluoroquinolone Action

Caption: Mechanism of action of 8-methoxy fluoroquinolones.

Experimental Workflow for SAR Studies

Caption: Experimental workflow for SAR studies.

Conclusion

The 8-methoxy fluoroquinolones represent a significant advancement in the development of this important class of antibiotics. The strategic placement of a methoxy group at the C-8 position confers a range of desirable properties, including enhanced antibacterial activity, a lower propensity for resistance development, and an improved safety profile with respect to phototoxicity. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further refine and optimize this promising class of antimicrobial agents. A thorough understanding of the structure-activity relationships is paramount to the rational design of the next generation of fluoroquinolone antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. m.youtube.com [m.youtube.com]

- 7. In vitro antibacterial spectrum of a new broad-spectrum 8-methoxy fluoroquinolone, gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of this compound, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Contributions of the 8-Methoxy Group of Gatifloxacin to Resistance Selectivity, Target Preference, and Antibacterial Activity against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

- 12. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone this compound and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, this compound and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. benchchem.com [benchchem.com]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 25. journals.asm.org [journals.asm.org]

- 26. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vitro method for prediction of the phototoxic potentials of fluoroquinolones [ouci.dntb.gov.ua]

- 28. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways | MDPI [mdpi.com]

- 29. iovs.arvojournals.org [iovs.arvojournals.org]

Moxifloxacin Uptake and Efflux Mechanisms in Bacteria: A Technical Guide

Abstract: Moxifloxacin, a fourth-generation fluoroquinolone, is a broad-spectrum antibiotic critical in treating a variety of bacterial infections. Its efficacy is fundamentally dependent on achieving a sufficient intracellular concentration to inhibit its targets, DNA gyrase and topoisomerase IV.[1][2] This technical guide provides an in-depth examination of the two primary processes governing this concentration: the uptake of this compound into the bacterial cell and its active efflux back into the extracellular environment. We will explore the molecular pathways of entry, detail the families of efflux pumps responsible for its extrusion, present quantitative data on transport kinetics, and outline key experimental protocols for studying these phenomena. This document is intended for researchers, scientists, and drug development professionals working to understand and overcome bacterial resistance to fluoroquinolones.

This compound Uptake Mechanisms

The entry of this compound into a bacterial cell is a crucial first step for its antimicrobial activity. Unlike many other antibiotics, its transport across the bacterial cell envelope is primarily governed by passive processes, influenced by the physicochemical properties of the drug and the composition of the bacterial membranes.

Passive Diffusion through the Lipid Bilayer

The primary route of entry for this compound is believed to be passive diffusion across the lipid portions of the bacterial cell membranes.[3][4] Compared to earlier fluoroquinolones like norfloxacin, this compound is more hydrophobic.[3][5] This characteristic allows it to partition more readily into the lipid bilayer, facilitating its passage through both the outer and inner membranes without the absolute requirement for protein channels. This diffusion-based entry is a key reason for its potent activity against a wide range of bacteria, including those where porin expression is low.[3]

Porin-Mediated Entry

Porins are water-filled channels in the outer membrane of Gram-negative bacteria and mycobacteria that allow the passage of small, hydrophilic molecules.[6] While essential for the uptake of more hydrophilic fluoroquinolones, the role of porins in this compound uptake is less pronounced.[3] Studies in Mycobacterium smegmatis have shown that while the absence of Msp porins significantly reduces the uptake of hydrophilic fluoroquinolones, the highly effective growth inhibition by the more hydrophobic this compound suggests it relies more on diffusing through the lipid membrane.[3][5] Nevertheless, porins may still contribute to a minor extent to this compound uptake, particularly in Gram-negative bacteria.

This compound Efflux Mechanisms

The most significant factor limiting the intracellular accumulation of this compound is active efflux, a primary mechanism of intrinsic and acquired antibiotic resistance.[1][7] Bacteria utilize a diverse array of transmembrane efflux pumps that recognize and expel a wide range of substrates, including this compound. These pumps are categorized into several superfamilies based on their structure, energy source, and sequence homology.

Resistance-Nodulation-Division (RND) Superfamily

The RND superfamily is the most clinically significant class of efflux pumps in Gram-negative bacteria, contributing to high levels of multidrug resistance.[8][9][10] These are complex tripartite systems that span the entire cell envelope, consisting of an inner membrane protein (the RND transporter), a periplasmic membrane fusion protein (MFP), and an outer membrane factor (OMF).[11][12][13] This assembly actively transports substrates from the cytoplasm or periplasm directly to the extracellular medium.

-

Examples: The AcrAB-TolC system in Escherichia coli and the MexAB-OprM, MexCD-OprJ, and MexXY systems in Pseudomonas aeruginosa are well-characterized RND pumps known to extrude fluoroquinolones, including this compound.[12][14][15] Overexpression of these pumps is a common cause of clinical resistance.

ATP-Binding Cassette (ABC) Superfamily

ABC transporters constitute one of the largest protein families and are found in all domains of life.[16][17] They utilize the energy from ATP hydrolysis to drive the transport of substrates across membranes.[8][16] In bacteria, ABC efflux pumps contribute to antibiotic resistance. Prolonged exposure of cells to a drug can induce the overexpression of these transporters.[18][19] In Pseudomonas aeruginosa, an ATP-binding component of an ABC transporter has been implicated in resistance to fluoroquinolones.[20]

Multidrug and Toxic Compound Extrusion (MATE) Family

MATE family transporters are energized by a proton or sodium ion gradient.[8][21] They are involved in the extrusion of a variety of cationic drugs and toxic compounds. Interestingly, in addition to being a potential substrate, this compound has been identified as a potent inhibitor of certain MATE transporters, such as MATE1 and MATE2K.[22][23] This inhibitory action could lead to complex drug-drug interactions.

Major Facilitator Superfamily (MFS) and Small Multidrug Resistance (SMR) Family

MFS transporters are a large and diverse group of secondary carriers that also utilize the proton motive force.[8][13] While some MFS pumps, like NorA in Staphylococcus aureus, are known to extrude hydrophilic fluoroquinolones, this compound is generally not a preferred substrate.[24] The SMR family consists of small membrane proteins that also function as proton-dependent efflux pumps.[8]

Quantitative Analysis of this compound Transport

The interplay between uptake and efflux can be quantified through various experimental measurements. The following tables summarize key data from the literature, providing a quantitative basis for understanding this compound transport.

Table 1: Minimum Inhibitory Concentrations (MICs) for this compound

This table shows the MIC values that define whether a bacterial strain is susceptible, intermediate, or resistant to this compound, as established by the FDA for Streptococcus pneumoniae.[1]

| Pathogen | MIC (µg/mL) for Susceptible (S) | MIC (µg/mL) for Intermediate (I) | MIC (µg/mL) for Resistant (R) |

| Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 |

Table 2: this compound Accumulation in Eukaryotic Cells

This table presents the cellular-to-extracellular concentration ratio (C/E), indicating how effectively different cell types accumulate this compound.

| Cell Type | Extracellular Conc. (mg/L) | Incubation Time | C/E Ratio (Mean ± SD) | Reference |

| Human Neutrophils (PMN) | 5 | 20 min | 10.9 ± 1.0 | [25] |

| McCoy Cells (epithelial) | 5 | 20 min | 8.7 ± 1.0 | [25] |

| THP-1 Cells (uninfected) | 0.2 - 32 | Equilibrium | 4.36 ± 0.39 | [26] |

| THP-1 Cells (S. aureus infected) | 0.2 - 32 | Equilibrium | 6.25 ± 0.41 | [26] |

Table 3: Kinetic Parameters of this compound Transport in J774 Macrophages

This table compares the influx and efflux rates of this compound and ciprofloxacin, highlighting the faster transport kinetics of this compound.[27]

| Quinolone | Parameter | Value |

| This compound | Influx Rate | ~3 to 4-fold faster than ciprofloxacin |

| Efflux Half-life | 0.27 min (unaffected by probenecid) | |

| Ciprofloxacin | Influx Rate | Slower, shows some saturation |

| Efflux Half-life | 1.6 min (slowed to 7.2 min by probenecid) |

Table 4: Inhibitory Concentrations (IC₅₀) of this compound against MATE Transporters

This table shows the concentration of this compound required to inhibit 50% of the activity of human MATE transporters, demonstrating its potent inhibitory effect.[22][23]

| Transporter | Substrate | This compound IC₅₀ (µM) [95% CI] |

| MATE1 | Metformin | 12 [5.1 to 29] |

| MATE2K | Metformin | 7.6 [0.2 to 242] |

| MATE1 | Ethambutol | 12 [3.4 to 43] |

Experimental Protocols for Studying this compound Transport

Accurate measurement of antibiotic uptake and efflux is essential for research and drug development.[8][28][29] The following are detailed methodologies for key experiments.

Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antibiotic against a bacterial isolate.[30]

-

Preparation: Prepare a series of twofold serial dilutions of this compound in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50-100 µL.

-

Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Drug Accumulation (Uptake) Assay

This protocol measures the total amount of drug associated with the bacterial cells over time. Quantification is often performed using High-Performance Liquid Chromatography (HPLC).[26][31]

-

Cell Growth: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with a suitable buffer (e.g., phosphate-buffered saline, PBS). Resuspend the pellet to a defined optical density (e.g., OD₆₀₀ of 1.0).

-

Initiation of Uptake: Add this compound to the cell suspension to a final desired concentration. The experiment should be performed at 37°C to measure active processes and can be compared with a control at 4°C, where active transport is inhibited.[27]

-

Sampling: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), take aliquots (e.g., 1 mL) of the suspension.

-

Separation: Rapidly separate the bacterial cells from the drug-containing medium. This is typically done by centrifugation through a layer of silicone oil, which separates the aqueous medium from the cell pellet.

-

Cell Lysis and Extraction: Remove the supernatant and the oil layer. Lyse the bacterial pellet (e.g., with a lysis buffer or by sonication) to release the intracellular drug.

-

Quantification: Quantify the concentration of this compound in the cell lysate using a validated HPLC method with fluorescence detection.[31]

-

Calculation: Determine the intracellular concentration based on the measured amount of drug and the estimated intracellular volume. Express the results as a cellular-to-extracellular (C/E) ratio.

Real-Time Efflux Assay

This method directly measures the extrusion of a fluorescent substrate from pre-loaded, energy-depleted bacterial cells upon re-energization.[8][28][32]

-

Cell Preparation: Grow and harvest bacteria as described for the uptake assay. Resuspend the cells in buffer containing an energy source depletor (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP) and a fluorescent efflux pump substrate (e.g., ethidium bromide or Hoechst 33342).

-

Substrate Loading: Incubate the suspension to allow the fluorescent substrate to load into the cells until a stable fluorescence signal is achieved. During this phase, efflux is inhibited.

-

Removal of Extracellular Substrate: Wash the cells with ice-cold buffer to remove the CCCP and any extracellular fluorescent substrate.

-

Initiation of Efflux: Resuspend the cells in buffer and place them in a fluorometer. Add an energy source (e.g., glucose) to re-energize the cells and initiate active efflux.

-

Measurement: Record the decrease in fluorescence over time in real-time. A rapid decrease in fluorescence corresponds to active efflux of the substrate.

-

Inhibitor Control: To confirm the role of specific pumps, the assay can be repeated in the presence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN).[32] An active EPI will slow the rate of fluorescence decrease.

Visualizing Transport Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in this compound transport and the methods used to study them.

Caption: Overview of this compound uptake and efflux in Gram-negative bacteria.

Caption: Schematic of a tripartite RND efflux pump spanning the bacterial cell envelope.

Caption: Steps for measuring this compound accumulation in bacterial cells.

Caption: Protocol for directly measuring bacterial efflux pump activity.

Conclusion

The clinical success of this compound is a delicate balance between its efficient entry into bacteria and the cell's ability to actively expel it. While its favorable hydrophobic properties facilitate uptake via passive diffusion, the overexpression of multidrug efflux pumps, particularly those of the RND family in Gram-negative bacteria, remains a formidable challenge and a primary driver of resistance. A thorough understanding of these transport dynamics, supported by robust quantitative data and standardized experimental protocols, is paramount. This knowledge is crucial for interpreting susceptibility data, predicting clinical outcomes, and guiding the development of next-generation antibiotics or adjunct therapies, such as efflux pump inhibitors, designed to restore the potency of existing drugs against resistant pathogens.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]

- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Porins for Uptake of Antibiotics by Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of porins for uptake of antibiotics by Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance-nodulation-cell division superfamily - Wikipedia [en.wikipedia.org]

- 10. Structural and functional diversity of RND transporters - PMC [pmc.ncbi.nlm.nih.gov]